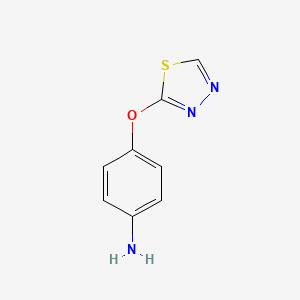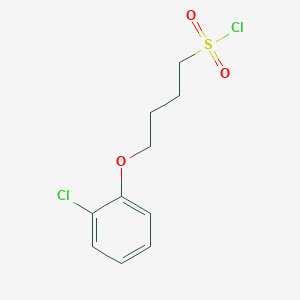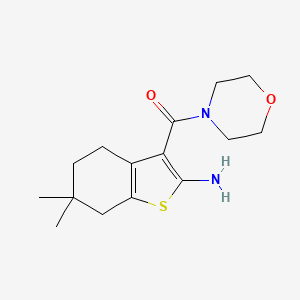
Nicotinate d'éthyle 2-morpholin-4-YL
Vue d'ensemble
Description
Applications De Recherche Scientifique
Effets antinociceptifs
Un composé similaire au nicotinate d'éthyle 2-morpholin-4-YL, le N-(2-morpholin-4-yl-éthyl)-2-(1-naphtyloxy)acétamide (NMIN), a été étudié pour ses effets antinociceptifs . L'étude visait à évaluer l'effet antinociceptif de ce nouvel antagoniste du récepteur sigma-1 dans deux types de douleur (arthritique et neuropathique) et à comparer son efficacité et sa puissance avec des médicaments de référence .
Activité herbicide
Un dérivé du this compound, la 6-éthoxy-4-N-(2-morpholin-4-yléthyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, a été étudié pour son activité herbicide . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux herbicides .
Synthèse de dérivés de l'acide nicotinique
Le this compound pourrait potentiellement être utilisé dans la synthèse de dérivés de l'acide nicotinique . Ces dérivés ont une large gamme d'activités pharmacologiques et sont utilisés dans le traitement de diverses maladies .
Développement d'agents thérapeutiques
La morpholine, un composant du this compound, est un composant clé dans le développement de nombreux agents thérapeutiques . Elle est utilisée dans la synthèse d'une grande variété de composés pharmacologiquement actifs .
Mécanisme D'action
Target of Action
Ethyl 2-morpholin-4-YL-nicotinate is a derivative of morpholine . Morpholine derivatives have been found to have a wide variety of pharmacological activities . .
Mode of Action
One of the morpholine derivatives, (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, has been reported to inhibit the synthesis of prostaglandins (pgs)
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of pharmacological activities
Result of Action
As a derivative of morpholine, it may share some of the pharmacological activities associated with other morpholine derivatives . .
Analyse Biochimique
Biochemical Properties
Ethyl 2-morpholin-4-YL-nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, compounds that play a role in inflammation and allergic reactions . Ethyl 2-morpholin-4-YL-nicotinate inhibits the activity of 5-lipoxygenase, thereby reducing the production of leukotrienes and exhibiting anti-inflammatory properties. Additionally, it interacts with cyclooxygenase pathways, further contributing to its anti-inflammatory effects .
Cellular Effects
Ethyl 2-morpholin-4-YL-nicotinate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving sigma-1 receptors, Ethyl 2-morpholin-4-YL-nicotinate demonstrated antinociceptive effects, indicating its potential in pain management . The compound’s interaction with sigma-1 receptors suggests its role in modulating cell signaling pathways related to pain perception and response.
Molecular Mechanism
The molecular mechanism of Ethyl 2-morpholin-4-YL-nicotinate involves its binding interactions with specific biomolecules. It inhibits the activity of enzymes such as 5-lipoxygenase and cyclooxygenase, leading to a decrease in the production of pro-inflammatory mediators . Additionally, Ethyl 2-morpholin-4-YL-nicotinate’s interaction with sigma-1 receptors influences gene expression and cellular responses to pain stimuli . These molecular interactions highlight the compound’s potential therapeutic applications in inflammation and pain management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-morpholin-4-YL-nicotinate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-morpholin-4-YL-nicotinate maintains its stability under controlled conditions, allowing for consistent biochemical interactions . Prolonged exposure may lead to gradual degradation, affecting its efficacy and cellular impact.
Dosage Effects in Animal Models
The effects of Ethyl 2-morpholin-4-YL-nicotinate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antinociceptive properties . Higher doses may lead to toxic or adverse effects, including potential liver and kidney damage . Understanding the dosage-dependent effects is essential for determining the therapeutic window and ensuring safe application in clinical settings.
Metabolic Pathways
Ethyl 2-morpholin-4-YL-nicotinate is involved in several metabolic pathways, including those related to nicotinate and nicotinamide metabolism . The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2-morpholin-4-YL-nicotinate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
Ethyl 2-morpholin-4-YL-nicotinate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects.
Propriétés
IUPAC Name |
ethyl 2-morpholin-4-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-13-11(10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZZMJYPXGWXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695132 | |
| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773139-22-3 | |
| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)



![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)


![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)
